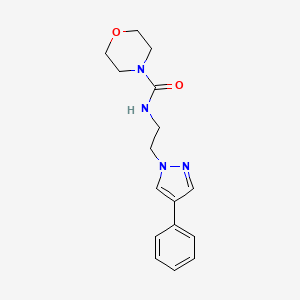

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide” is a chemical compound that contains a pyrazole nucleus . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In a specific example, N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands were prepared from commercially available 2-pyridinecarboxylic acid .Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can react with other compounds under different conditions to form new compounds .Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide: has been utilized in the synthesis of NNN pincer Pd(II) complexes , which are important catalysts in organic synthesis . These complexes have shown efficiency in Heck coupling reactions, a valuable method for forming carbon-carbon bonds in the creation of complex molecules.

Antileishmanial and Antimalarial Applications

This compound has shown potential in the treatment of parasitic diseases. A molecular simulation study justified its potent in vitro antipromastigote activity, indicating a promising application in antileishmanial and antimalarial therapies .

Photovoltaic Devices

The related platinum(II) complexes with pyrazole ligands exhibit green fluorescence and are studied for their application in photovoltaic devices . This suggests that the compound could be a precursor or a ligand in similar complexes with applications in organic light-emitting diodes (OLEDs).

Neuropharmacology

In neuropharmacological research, derivatives of this compound have been investigated for their ability to influence acetylcholine release at cholinergic synapses . This is crucial for neural pulse transmission and could lead to the development of new treatments for neurological disorders.

Cancer Treatment

The compound’s derivatives have been explored as potential inhibitors of receptor tyrosine kinases (TK), which are overactive in many cancers . Inhibiting these receptors is a promising approach to cancer treatment.

Development of Metallocycles

The compound’s structural features make it suitable for the development of metallocycles, which are compounds containing metal atoms integrated into the ring structure. These metallocycles have diverse applications, including as catalysts and in materials science .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c21-16(19-8-10-22-11-9-19)17-6-7-20-13-15(12-18-20)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXBBSVIGBQDAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2757338.png)

![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2757341.png)

![[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2757342.png)

![3-Cyclopropylidene-8-(6-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2757350.png)

![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(pyridin-2-yl)prop-2-enamide](/img/structure/B2757351.png)

![8-fluoro-2-(6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2757355.png)

![1-{4-[3-(Trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone](/img/structure/B2757356.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2757357.png)

![N-ethyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B2757358.png)